molecular formula C10H14N2O3 B13059726 Methyl (3S)-3-amino-3-(6-methoxy(3-pyridyl))propanoate

Methyl (3S)-3-amino-3-(6-methoxy(3-pyridyl))propanoate

Cat. No.: B13059726
M. Wt: 210.23 g/mol
InChI Key: AJKJBTXMRIJSRV-QMMMGPOBSA-N
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Description

Methyl (3S)-3-amino-3-(6-methoxy(3-pyridyl))propanoate is a compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted with a methoxy group and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-amino-3-(6-methoxy(3-pyridyl))propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine-3-carboxylic acid and (S)-3-amino-3-(methoxycarbonyl)propanoic acid.

    Coupling Reaction: The carboxylic acid group of 6-methoxypyridine-3-carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). This is followed by the addition of (S)-3-amino-3-(methoxycarbonyl)propanoic acid to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, solvents, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(6-methoxy(3-pyridyl))propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 6-hydroxy-3-pyridyl derivative.

    Reduction: Formation of 3-amino-3-(6-methoxy(3-pyridyl))propane.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3S)-3-amino-3-(6-methoxy(3-pyridyl))propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-3-(6-methoxy(3-pyridyl))propanoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S)-3-amino-3-(3-pyridyl)propanoate: Lacks the methoxy group, which may affect its binding affinity and reactivity.

    Methyl (3S)-3-amino-3-(4-methoxy(3-pyridyl))propanoate: The position of the methoxy group is different, which can influence its chemical properties and biological activity.

Uniqueness

Methyl (3S)-3-amino-3-(6-methoxy(3-pyridyl))propanoate is unique due to the presence of the methoxy group at the 6-position of the pyridine ring. This structural feature can enhance its binding interactions and reactivity compared to similar compounds without the methoxy group or with the methoxy group at a different position.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate

InChI

InChI=1S/C10H14N2O3/c1-14-9-4-3-7(6-12-9)8(11)5-10(13)15-2/h3-4,6,8H,5,11H2,1-2H3/t8-/m0/s1

InChI Key

AJKJBTXMRIJSRV-QMMMGPOBSA-N

Isomeric SMILES

COC1=NC=C(C=C1)[C@H](CC(=O)OC)N

Canonical SMILES

COC1=NC=C(C=C1)C(CC(=O)OC)N

Origin of Product

United States

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